Cas no 832-01-9 (4-Methoxycinnamic Acid Methyl Ester)

4-Methoxycinnamic Acid Methyl Ester structure
832-01-9 structure
Product Name:4-Methoxycinnamic Acid Methyl Ester
CAS番号:832-01-9
MF:C11H12O3
メガワット:192.211183547974
MDL:MFCD00188501
CID:94436
PubChem ID:641297
Update Time:2025-10-17

4-Methoxycinnamic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

    • (E)-Methyl 3-(4-methoxyphenyl)acrylate
    • METHYL 4-METHOXCINNAMATE
    • Methyl 4-methoxycinnamate
    • 4-Methoxybenzeneacrylic acid methyl ester
    • 4-methoxycinnamatemethylester
    • 4-METHOXYCINNAMIC ACID METHYL ESTER
    • Cinnamate,methyl p-methoxy
    • Methyl (2E)-3-(4-Methoxyphenyl)prop-2-enoate
    • methyl ester of p-methoxycinnamic acid
    • METHYL P-METHOXYCINNAMATE
    • para-methoxycinnamic acid methylester
    • p-methoxycinnamic acid methyl ester
    • Cinnamic acid, p-methoxy-, methyl ester (6CI, 7CI, 8CI)
    • 3-(4-Methoxyphenyl)-2-propenoic acid methyl ester
    • Methyl 3-(4-methoxyphenyl)-2-propenoate
    • Methyl 3-(4-methoxyphenyl)acrylate
    • Methyl 3-(4-methoxyphenyl)propenoate
    • NSC 26461
    • methyl (2E)-3-(4-methoxyphenyl)acrylate
    • AE-641/05563005
    • methyl trans-4-methoxycinnamate
    • NS00042500
    • Q27159285
    • SCHEMBL1237222
    • AC-12823
    • (E)-Methyl4-methoxycinnamate
    • NSC-26461
    • EN300-211931
    • methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
    • 832-01-9
    • 4-Methoxycinnamic acid, methyl ester
    • p-methoxy methyl cinnamate
    • Methyl3-(4-methoxyphenyl)acrylate
    • SCHEMBL1397478
    • AKOS023091012
    • W11634
    • methyl(E)-4-methoxycinnamate
    • trans(E)-p-Methoxymethylcinnamate
    • CHEBI:86901
    • methyl p-methoxy cinnamate
    • 3901-07-3
    • trans-methyl 4-methoxycinnamate
    • Cinnamic acid, p-methoxy-, methyl ester
    • methyl (E)-3-(4-methoxyphenyl)-2-propenoate
    • EINECS 223-455-9
    • W-109935
    • AI3-36063
    • methyl trans-p-methoxycinnamate
    • CS-0099561
    • MS-3707
    • Cinnamate, methyl p-methoxy-
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
    • 1F58T0S3Q7
    • InChI=1/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5
    • NSC26461
    • Methyl(E)-p-methoxycinnamate
    • 2-propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (2E)-
    • (E)-Methyl 4-methoxycinnamate
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-
    • EN300-364716
    • Methyl (E)-p-methoxycinnamate
    • MFCD00188501
    • UNII-1F58T0S3Q7
    • AKOS000295948
    • METHYL-4-METHOXYCINNAMATE
    • EINECS 212-614-8
    • FT-0618864
    • methyl-p-methoxycinnamate
    • p-Methoxymethylcinnamate
    • DTXSID401312296
    • VEZIKIAGFYZTCI-UHFFFAOYSA-N
    • methyl 3-(4-methoxyphenyl)prop-2-enoate
    • 4-Methoxycinnamate methyl ester
    • FT-0628648
    • 4-Methoxycinnamic Acid Methyl Ester
    • MDL: MFCD00188501
    • インチ: 1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3
    • InChIKey: VEZIKIAGFYZTCI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=CC1C=CC(OC)=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 214.01500
  • どういたいしつりょう: 192.078644
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • 密度みつど: 1.1503 (rough estimate)
  • ゆうかいてん: 89-90°C
  • ふってん: 268.19°C (rough estimate)
  • フラッシュポイント: 126.9°C
  • 屈折率: 1.4600 (estimate)
  • PSA: 74.92000
  • LogP: 2.80280

4-Methoxycinnamic Acid Methyl Ester セキュリティ情報

4-Methoxycinnamic Acid Methyl Ester 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関コード:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Methoxycinnamic Acid Methyl Ester 価格詳細 >>

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4-Methoxycinnamic Acid Methyl Ester 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ,  Decane ;  2 min, rt → 70 °C
1.2 Catalysts: Tricyclohexylphosphine Solvents: Toluene ;  30 min, 70 °C
リファレンス
Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3-Generated Enolate
Bailey, Gwendolyn A.; et al, Journal of the American Chemical Society, 2015, 137(23), 7318-7321

合成方法 2

はんのうじょうけん
1.1 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, chlo… Solvents: Dichloromethane-d2 ;  90 min, 40 °C
リファレンス
The effect of the N-mesityl group in NHC-catalyzed reactions
Mahatthananchai, Jessada; et al, Chemical Science, 2012, 3(1), 192-197

合成方法 3

はんのうじょうけん
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with hydrophilic polymer with metal-coordination unit) ,  Ethenol, homopolymer, N-methylcarbamothioate Solvents: N-Methyl-2-pyrrolidone ;  20 h, 140 °C
リファレンス
Pd- and Au-Induced Circular and Fibrous Polymer Gelation via Thiocarbonyl Groups and High Pd Catalyst Activity
Nagai, Daisuke ; et al, ACS Applied Polymer Materials, 2020, 2(6), 2211-2219

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: tert-Butanol
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Propionic acid ,  Water
リファレンス
Palladium catalyzed process for making arylacrylic acids and their esters from arylamines and olefins
, European Patent Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Isoamyl nitrite ,  Sulfuric acid Solvents: Methanol
1.2 Catalysts: Palladium diacetate
リファレンス
Process for the arylation of olefins by diazonium salts
, European Patent Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Magnetite (Fe3O4) (carbon-supported, palladium nanoparticle-containing) ,  Palladium (magnetite/carbon-supported, nanoparticles) ,  Carbon (magnetite alloy, palladium nanoparticle-containing) Solvents: Dimethylformamide ;  2 h, 120 °C
リファレンス
Magnetically Recyclable Pd Nanoparticles Immobilized on Magnetic Fe3O4@C Nanocomposites: Preparation, Characterization, and Their Catalytic Activity toward Suzuki and Heck Coupling Reactions
Zhu, Maiyong; et al, Journal of Physical Chemistry C, 2011, 115(50), 24743-24749

合成方法 7

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  Ethanesulfonic acid, 2-[[2-(3-pyridinyl)ethyl]amino]-, sodium salt (1:1) Solvents: Water ;  3 h, rt
リファレンス
Sodium 2-(2-pyridin-3-ylethylamino)ethanesulfonate: an efficient ligand and base for palladium-catalyzed Heck reaction in aqueous media
Pawar, Shivaji S.; et al, Tetrahedron Letters, 2008, 49(27), 4252-4255

合成方法 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  (3aR,7aR)-Octahydro-1,3-bis(2-methylphenyl)-2H-benzimidazole-2-thione Solvents: Methanol ;  4 h, rt
リファレンス
Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions
Dai, Mingji; et al, Organic Letters, 2004, 6(2), 221-224

合成方法 9

はんのうじょうけん
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ;  2.25 h, rt
リファレンス
Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction
Mohammadi, Elmira; et al, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419

合成方法 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Cobalt oxide (Co3O4) (on modified Vulcan XC72R support formed by pyrolysis with nitrogen-lig…) ;  24 h, 1 bar, 60 °C
リファレンス
Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4-N@C Catalysts under Mild Conditions
Jagadeesh, Rajenahally V.; et al, Journal of the American Chemical Society, 2013, 135(29), 10776-10782

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ,  Triethylamine ;  10 min, 0 °C
リファレンス
A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture
Pathania, Vinod; et al, Helvetica Chimica Acta, 2005, 88(4), 811-816

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 70 °C
リファレンス
Magnetic iron oxide nanoparticles-N-heterocyclic carbene-palladium(II): a new, efficient and robust recyclable catalyst for Mizoroki-Heck and Suzuki-Miyaura coupling reactions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2016, 30(7), 590-595

合成方法 13

はんのうじょうけん
1.1 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, chlo… Solvents: Dichloromethane-d2 ;  20 min, 23 °C
リファレンス
The effect of the N-mesityl group in NHC-catalyzed reactions
Mahatthananchai, Jessada; et al, Chemical Science, 2012, 3(1), 192-197

合成方法 14

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Palladium(2+) Solvents: N-Methyl-2-pyrrolidone ;  2 h
リファレンス
Catalysis of a Bis-Caffeine Palladium(II) NHC-Pincer Complex
Bysewski, Oliver; et al, Inorganics, 2023, 11(4),

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium, [4,4′-bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorode… Solvents: Dimethylformamide ;  6 h, 150 °C
リファレンス
Palladium-catalyzed Heck reaction under thermomorphic mode
, Taiwan, , ,

合成方法 16

はんのうじょうけん
1.1 Catalysts: Boron trichloride
リファレンス
Esterification of carboxylic acids with boron trichloride
Dyke, C. A.; et al, Tetrahedron Letters, 2001, 42(24), 3959-3961

合成方法 17

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  4 h, reflux
リファレンス
Efficient synthesis and biological evaluation of 4-arylcoumarin derivatives
Sun, Jie; et al, Chinese Chemical Letters, 2011, 22(6), 667-670

合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 70 °C
リファレンス
Magnetic iron oxide nanoparticles-N-heterocyclic carbene-palladium(II): a new, efficient and robust recyclable catalyst for Mizoroki-Heck and Suzuki-Miyaura coupling reactions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2016, 30(7), 590-595

合成方法 19

はんのうじょうけん
1.1 Reagents: Iron pentacarbonyl Catalysts: Bromotrichloromethane Solvents: Chlorobenzene
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Addition of α-halo carboxylic acid esters to para-substituted benzaldehydes in the presence of pentacarbonyliron
Terent'ev, A. B.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(9), 1273-1275

合成方法 20

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Triphenylphosphine ,  Water ;  1 - 24 h, rt
リファレンス
Chiral Magnesium(II) Binaphtholates as Cooperative Bronsted/Lewis Acid-Base Catalysts for the Highly Enantioselective Addition of Phosphorus Nucleophiles to α,β-Unsaturated Esters and Ketones
Hatano, Manabu; et al, Angewandte Chemie, 2013, 52(17), 4549-4553

合成方法 21

はんのうじょうけん
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
リファレンス
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

合成方法 22

はんのうじょうけん
1.1 Reagents: Potassium carbonate ;  72 h, reflux
リファレンス
Experimental and theoretical study on the excited-state dynamics of ortho-, meta-, and para-methoxy methylcinnamate
Miyazaki, Yasunori; et al, Journal of Chemical Physics, 2014, 141(24), 244313/1-244313/12

合成方法 23

はんのうじょうけん
1.1 Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
リファレンス
Magnetically recyclable Schiff-based palladium nanocatalyst [Fe3O4@SiNSB-Pd] and its catalytic applications in Heck reaction
Hafizi, Hamid; et al, Arabian Journal of Chemistry, 2022, 15(7),

合成方法 24

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  1 h, rt
リファレンス
An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives
Kumar, Singam Naveen; et al, ARKIVOC (Gainesville, 2016, (5), 32-49

合成方法 25

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Amberlyst 15 Solvents: Methanol ,  Toluene ;  40 min, 110 °C
リファレンス
Larvicidal and Structure-Activity Studies of Natural Phenylpropanoids and Their Semisynthetic Derivatives against the Tobacco Armyworm Spodoptera litura (Fab.) (Lepidoptera: Noctuidae)
Bhardwaj, Anu; et al, Chemistry & Biodiversity, 2010, 7(1), 168-177

合成方法 26

はんのうじょうけん
1.1 Reagents: Sodium pyruvate ,  Potassium carbonate ,  Sulfuric acid magnesium salt (1:1) ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Methanol ;  24 h, 25 °C
リファレンス
Sodium pyruvate as a peroxide scavenger in aerobic oxidation under carbene catalysis
Wang, Guanjie; et al, Green Chemistry, 2020, 22(20), 6819-6826

合成方法 27

はんのうじょうけん
1.1 Catalysts: Calcium carbonate ,  Silver carbonate ,  Tempo ,  Palladium diacetate Solvents: Acetonitrile ;  8 h, 70 °C
リファレンス
Aryliodine(III) diacetates as substrates for Pd-Ag catalyzed arylation of alkenes
Evdokimov, Nikolai M.; et al, Tetrahedron Letters, 2011, 52(33), 4327-4329

合成方法 28

はんのうじょうけん
1.1 Solvents: Toluene ;  6 h, reflux
リファレンス
Synthesis of aculeatins A and B via iterative hydrolytic kinetic resolution
Harbindu, Anand; et al, Synthesis, 2010, (9), 1479-1484

合成方法 29

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 2230670-68-3 Solvents: Dimethylformamide ;  3 h, 90 °C
リファレンス
Syntheses, characterization, solution behavior and catalytic activity of trans-[(guanidine)2PdX2] (X = Cl and OC(O)R; R = Me, Ph and tBu) in Heck-Mizoroki coupling reactions involving chloroarenes/methyl acrylate
Elumalai, Palani; et al, Polyhedron, 2018, 151, 313-322

合成方法 30

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ;  6 h, 50 °C
リファレンス
Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water
Hajipour, Abdol R. ; et al, Applied Organometallic Chemistry, 2018, 32(3),

4-Methoxycinnamic Acid Methyl Ester Raw materials

4-Methoxycinnamic Acid Methyl Ester Preparation Products

4-Methoxycinnamic Acid Methyl Ester サプライヤー

Amadis Chemical Company Limited
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(CAS:832-01-9)4-Methoxycinnamic Acid Methyl Ester
注文番号:A840526
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:50
価格 ($):323.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:832-01-9)4-Methoxycinnamic Acid Methyl Ester
A840526
清らかである:99%
はかる:100g
価格 ($):323.0
Email